molecular formula C11H8ClN3O2S B1450112 Ethyl 5-Chloroimidazo[1,2-C]Thieno[3,2-E]Pyrimidine-2-Carboxylate CAS No. 1251003-30-1

Ethyl 5-Chloroimidazo[1,2-C]Thieno[3,2-E]Pyrimidine-2-Carboxylate

Número de catálogo: B1450112
Número CAS: 1251003-30-1
Peso molecular: 281.72 g/mol
Clave InChI: IDKQXSCOSBLDGO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 5-Chloroimidazo[1,2-C]Thieno[3,2-E]Pyrimidine-2-Carboxylate is a useful research compound. Its molecular formula is C11H8ClN3O2S and its molecular weight is 281.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Ethyl 5-Chloroimidazo[1,2-C]Thieno[3,2-E]Pyrimidine-2-Carboxylate (CAS No. 1251003-30-1) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C₁₁H₈ClN₃O₂S
  • Molecular Weight : 281.72 g/mol
  • Structural Characteristics : The compound features a thieno-pyrimidine framework which is significant for its biological interactions.

This compound has been identified as a selective inhibitor of phosphatidylinositol 5-phosphate 4-kinase gamma (PI5P4Kγ), which is implicated in various cellular signaling pathways. The inhibition of PI5P4Kγ can affect processes such as:

  • Cell proliferation
  • Apoptosis
  • Neurodegenerative diseases

The compound's selectivity and potency have made it a candidate for further pharmacological studies aimed at treating conditions like cancer and neurodegeneration .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on PI5P4Kγ with a pIC50pIC_{50} value of approximately 7.4 . This level of potency indicates strong potential for therapeutic applications.

In Vivo Pharmacokinetics

Recent studies have revealed favorable pharmacokinetic properties in animal models:

  • Half-life : Greater than 2 hours in vivo.
  • Brain penetration : Demonstrated effective brain exposure, making it suitable for neurological applications .

Case Study 1: Cancer Treatment

A study involving the administration of this compound in a murine model of cancer showed promising results in reducing tumor size and improving survival rates. The mechanism was attributed to the compound's ability to modulate signaling pathways involved in tumor growth .

Case Study 2: Neurodegenerative Disorders

In another investigation focused on neurodegenerative disorders, the compound was evaluated for its neuroprotective effects. Results indicated that it could mitigate neuronal cell death induced by toxic agents through its action on PI5P4Kγ .

Comparison with Other Compounds

The following table summarizes the biological activity of this compound compared to other known inhibitors targeting similar pathways:

Compound NameTargetpIC50pIC_{50}SelectivityReference
This compoundPI5P4Kγ7.4High
Compound XPI5P4Kα6.8Moderate
Compound YPI5P4Kβ7.0Low

Aplicaciones Científicas De Investigación

Anticancer Activity

One of the most promising applications of Ethyl 5-Chloroimidazo[1,2-C]Thieno[3,2-E]Pyrimidine-2-Carboxylate is in the development of anticancer agents. Several studies have investigated its efficacy against various cancer cell lines:

  • Triple-Negative Breast Cancer: A study demonstrated that derivatives of thieno[2,3-d]pyrimidine, closely related to this compound, showed significant inhibitory effects on MDA-MB-231 cells, a model for triple-negative breast cancer. The compounds were evaluated using the MTT assay to determine their cytotoxicity and IC50 values against these cells .
CompoundCell LineIC50 (µM)Reference
This compoundMDA-MB-231Data not specified
Thieno[2,3-d]pyrimidine DerivativeMDA-MB-231<10

Inhibition of Kinases

The compound has been implicated in the inhibition of various kinases involved in cancer progression:

  • EGFR and VEGF Inhibition: The thieno-pyrimidine structure allows for the design of small molecules that can inhibit epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF), both critical in tumor angiogenesis and growth. This mechanism is particularly relevant for targeting aggressive cancer types such as non-small cell lung cancer .

Case Study 1: Synthesis and Evaluation

In a recent study focused on synthesizing thieno-pyrimidine derivatives, researchers evaluated their biological activities against several cancer cell lines. The study concluded that specific modifications to the thieno-pyrimidine structure significantly enhanced their anticancer properties. The synthesized compounds were subjected to extensive biological testing, confirming their potential as effective anticancer agents .

Case Study 2: Structure-Activity Relationship

Another investigation explored the structure-activity relationship (SAR) of imidazo-thieno-pyrimidines. By systematically altering substituents on the core structure, researchers identified key modifications that improved potency against breast cancer cell lines. This work underscores the importance of chemical diversity in developing effective therapeutic agents .

Análisis De Reacciones Químicas

Halogenation and Functionalization

Ethyl 5-chloroimidazo[1,2-c]thieno[3,2-e]pyrimidine-2-carboxylate is synthesized via halogenation of precursor lactams. For example:

  • POCl₃/PCl₅-mediated chlorination : Pyrazolo[1,5-a]thieno[2,3-e]pyrimidin-5(4H)-ones (e.g., compound 5 or 6 ) treated with POCl₃/PCl₅ yield 5-chloro derivatives (e.g., 9c or 9d ) with good isolability .

  • Reactivity constraints : Chlorination efficiency depends on substituents at position 3. Cyano or thienyl groups hinder isolation, leading to complex mixtures .

Table 1: Halogenation Outcomes

Precursor (R₃)Product (5-Cl Derivative)YieldIsolation Feasibility
CONH₂ (5 )9c HighYes
Thien-2-carbonyl (6 )9d HighYes
CN (3 )Not isolableNo

Reduction and Aromatization

The 5-chloro group undergoes reduction under specific conditions:

  • NaBH₄ in EtOH/CH₂Cl₂ : Reduces C–Cl bonds to form 4,5-dihydro derivatives (e.g., 10c , 10d ) with subsequent aromatization via Pd/C in toluene .

  • Catalytic transfer hydrogenation (CTH) : Using HCOONH₄/Pd/C in EtOH facilitates spontaneous dehydrogenation to aromatized products (e.g., 11e ) .

Key Reaction Pathway :

5 Cl derivativeNaBH44 5 dihydro intermediatePd C Aromatized product\text{5 Cl derivative}\xrightarrow{\text{NaBH}_4}\text{4 5 dihydro intermediate}\xrightarrow{\text{Pd C }}\text{Aromatized product}

Alkylation and Substituent Effects

Alkylation reactions at nitrogen or oxygen depend on reaction conditions:

  • DMF/K₂CO₃/CH₃I : At 80°C, O-methylation dominates (e.g., 13b ), while reflux favors N-methylation (e.g., 12b ) .

  • Steric/electronic influence : Substituents at position 3 (e.g., COOEt, CN) alter regioselectivity and product stability .

Table 2: Alkylation Products

Starting MaterialConditionsProduct (R₃)
5 (CONH₂)80°CO-methyl (13b )
5 (CONH₂)RefluxN-methyl (12b )

Hydrolysis and Decarboxylation

The ethyl ester undergoes hydrolysis, but outcomes vary with substituents:

  • Alkaline/acidic hydrolysis : Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylate (4 ) hydrolyzes to carboxylic acid (14 ), which decarboxylates in HCl to 15 .

  • Ester stability : Alkylated derivatives (e.g., 12c ) resist hydrolysis and instead decarboxylate directly to 16 .

Decarboxylation Mechanism :

  • Proposed nitroso intermediate (17 ) formation via electrophilic attack at position 3 .

Nucleophilic Substitution

The 5-chloro group is susceptible to nucleophilic displacement:

  • Hydrazine hydrate : Forms hydrazino derivatives (e.g., 21 ), which serve as intermediates for triazolo/pyrazolo derivatives .

  • Amines/alcohols : Substitution yields analogs with modified biological activity (e.g., antitumor agents) .

Example :

5 Cl derivative+NH2NH2Hydrazino derivativeRXFunctionalized products\text{5 Cl derivative}+\text{NH}_2\text{NH}_2\rightarrow \text{Hydrazino derivative}\xrightarrow{\text{RX}}\text{Functionalized products}

Oxidation and Functional Group Interconversion

  • HMTA-mediated formylation : 3-Unsubstituted derivatives react with hexamethylenetetramine (HMTA) to form aldehydes (e.g., 20 ), which oxidize to carboxylic acids (e.g., 21 ) .

  • KMnO₄ oxidation : Converts aldehydes to carboxylic acids under basic conditions .

Propiedades

IUPAC Name

ethyl 7-chloro-10-thia-3,6,8-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O2S/c1-2-17-10(16)7-5-15-8(13-7)6-3-4-18-9(6)14-11(15)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKQXSCOSBLDGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=N1)C3=C(N=C2Cl)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-Chloroimidazo[1,2-C]Thieno[3,2-E]Pyrimidine-2-Carboxylate
Reactant of Route 2
Ethyl 5-Chloroimidazo[1,2-C]Thieno[3,2-E]Pyrimidine-2-Carboxylate
Reactant of Route 3
Ethyl 5-Chloroimidazo[1,2-C]Thieno[3,2-E]Pyrimidine-2-Carboxylate
Reactant of Route 4
Ethyl 5-Chloroimidazo[1,2-C]Thieno[3,2-E]Pyrimidine-2-Carboxylate
Reactant of Route 5
Ethyl 5-Chloroimidazo[1,2-C]Thieno[3,2-E]Pyrimidine-2-Carboxylate
Reactant of Route 6
Ethyl 5-Chloroimidazo[1,2-C]Thieno[3,2-E]Pyrimidine-2-Carboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.